molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B174864
CAS No.: 129872-82-8
M. Wt: 216.06 g/mol
InChI Key: OMEALJXAHAGMIE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is an organic intermediate that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, enabling the introduction of amines, alkoxides, or thiols.

Amination

Reaction with amines under basic conditions replaces chlorine atoms with amino groups. For example:

  • Reaction with 2-(pyrrolidin-3-yl)pyridine in THF using DIEA as a base yields 2-chloro-5-ethyl-4-(3-(pyridin-2-yl)pyrrolidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine .

  • Conditions : DIEA, THF, room temperature, 10 hours.

  • Yield : 71–77% .

Alkoxylation

Methoxy or ethoxy groups can be introduced via alkoxide nucleophiles. Data from analogous compounds (e.g., 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) show:

  • Reagents : Sodium methoxide/ethanol .

  • Yield : ~70% .

Palladium-Catalyzed Cross-Coupling Reactions

The 2- and 4-chlorine atoms participate in Suzuki-Miyaura and Stille couplings to introduce aryl or heteroaryl groups.

Suzuki Coupling

  • Example : Reaction with (2-pyridine)cyclic-triolborate lithium salt under Pd catalysis forms biaryl derivatives .

  • Conditions : Pd₂(dba)₃, cuprous chloride, butyl di-1-adamantylphosphine, DME, microwave (120°C, 3 hours) .

  • Yield : 19–43% .

Stille Coupling

  • Example : Coupling with 2-(tributylstannyl)pyridine introduces pyridyl groups at position 2 .

  • Conditions : Pd(PPh₃)₄, 1,4-dioxane, reflux .

  • Yield : 11–31% .

Further Functionalization of the Ethyl Group

The 5-ethyl substituent can undergo oxidation or serve as a steric/electronic modulator in subsequent reactions.

Oxidation

  • Potential Products : 5-(2-hydroxyethyl) or 5-acetyl derivatives via controlled oxidation (e.g., using KMnO₄ or CrO₃) .

Influence on Reactivity

  • The ethyl group increases steric hindrance at position 5, directing substitutions to positions 2 and 4 .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Research
    • Anticancer Activity : Research indicates that compounds similar to 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition Studies
    • CYP450 Inhibitors : This compound has been investigated for its potential as a CYP450 enzyme inhibitor. Specifically, it has been noted for its interaction with CYP1A2, which plays a crucial role in drug metabolism. Understanding its inhibition profile can aid in predicting drug-drug interactions and optimizing therapeutic regimens .
  • Neuropharmacology
    • Potential Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) positions it as a candidate for further investigation in neurodegenerative disease models .
  • Synthetic Chemistry
    • Building Block for Drug Development : The unique structure of this compound makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in drug formulations .

Case Studies

  • Case Study: Anticancer Efficacy
    • In vitro studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines show significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Case Study: CYP450 Interaction
    • A detailed pharmacokinetic study revealed that this compound significantly inhibited CYP1A2 activity in liver microsomes, suggesting potential implications for drug metabolism and safety profiles in polypharmacy contexts .
  • Case Study: Neuroprotection
    • An experimental model of neurodegeneration showed that treatment with this compound resulted in reduced neuronal death and improved cognitive function metrics compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism. By inhibiting DPP-IV, the compound can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine atoms and the ethyl group in 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine imparts unique reactivity and biological activity compared to its analogues. This combination of substituents allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-82-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C8H7Cl2N3, and it has a molecular weight of 216.07 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against parasitic diseases.

PropertyValue
Molecular FormulaC8H7Cl2N3
Molecular Weight216.07 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP2.758
Polar Surface Area (PSA)30.71 Ų

Biological Activity

Research indicates that this compound exhibits notable antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study involving virtual screening identified this compound as part of a series that demonstrated moderate efficacy against T. cruzi infections in vitro and in vivo models .

The exact mechanism of action for this compound is not fully elucidated; however, it is suggested that the compound interferes with the metabolic pathways of the parasite. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[3,2-d]pyrimidine core can enhance its potency against T. cruzi while maintaining selectivity and reducing cytotoxicity to mammalian cells .

Case Studies

  • Efficacy Against T. cruzi : In vitro assays showed that compounds derived from the 2-pyridylquinazoline scaffold exhibited sub-micromolar potency against T. cruzi. The compound was part of a larger screening effort that resulted in several promising candidates for further development .
  • Cytotoxicity Assessment : In studies evaluating cytotoxic effects on human cell lines (MRC5 and L-6), selected compounds from the same series as this compound demonstrated a wide selectivity index (SI), indicating lower toxicity compared to their antiparasitic efficacy .

Research Findings

Recent findings highlight the potential of this compound in drug development:

  • Selectivity Index : Compounds with similar structures exhibited SI values indicating they are less toxic to human cells while effectively targeting T. cruzi.
  • Pharmacokinetics : Further pharmacokinetic studies are required to understand absorption, distribution, metabolism, and excretion (ADME) properties for this compound to assess its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, with chlorination as a critical step. A validated route includes:

Cyclization : Ethyl 2-cyano-4,4-dimethoxybutanoate is coupled with 2-bromo-1,1-dimethoxyethane to form a pyrimidine intermediate.

Chlorination : The intermediate undergoes chlorination (e.g., using POCl₃ or PCl₅) to introduce chlorine at the 2- and 4-positions.

Ethyl Group Introduction : Alkylation or substitution reactions introduce the ethyl group at position 4.
Key parameters include reaction temperature (80–120°C), solvent choice (dichloromethane or THF), and stoichiometric control of chlorinating agents to avoid over-halogenation .

Q. How does the substitution pattern influence reactivity in nucleophilic aromatic substitution (SNAr)?

Level: Advanced
Methodological Answer:
The electron-withdrawing chlorine atoms at positions 2 and 4 activate the pyrrolo[3,2-d]pyrimidine core for SNAr. Reactivity is modulated by:

  • Positional Effects : The 4-chloro group is more reactive due to resonance stabilization of the intermediate Meisenheimer complex.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance leaving-group departure.
  • Catalysts : Crown ethers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophile accessibility.
    For example, substitution at position 4 with amines proceeds faster than at position 2, as shown in kinetic studies using UV-Vis spectroscopy .

Q. What methodologies assess its kinase inhibitory activity?

Level: Advanced
Methodological Answer:
Kinase inhibition is evaluated via:

Enzyme Assays : Recombinant kinases (e.g., EGFR, VEGFR2) are incubated with the compound, ATP, and a fluorogenic peptide substrate. Activity is measured via fluorescence (Ex/Em = 340/495 nm).

IC₅₀ Determination : Dose-response curves (0.1–100 µM) quantify inhibition potency. For example, analogs show IC₅₀ values of 12–85 nM against CDK2 .

Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure dissociation constants (Kd).
Table 1 : Representative Kinase Inhibition Data

KinaseIC₅₀ (nM)Assay TypeReference
EGFR18Fluorescent
VEGFR232Radioactive
CDK212Fluorescent

Q. How do structural modifications alter bioactivity in pyrrolo[3,2-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:
Modifications at positions 2, 4, and 5 significantly impact bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at positions 2/4 enhances kinase binding by polarizing the aromatic ring.
  • Ethyl Group (Position 5) : Hydrophobic interactions with kinase pockets improve selectivity (e.g., 10-fold higher potency vs. Her2 compared to methyl analogs).
  • Amino Substitutions : Replacing chlorine with -NH₂ at position 4 reduces potency but improves solubility (logP decreases by ~1.5 units).
    Structure-activity relationships (SAR) are validated via X-ray crystallography of kinase-inhibitor complexes .

Q. Are there discrepancies in reported synthetic yields for this compound?

Level: Data Contradiction Analysis
Methodological Answer:
Yields vary across literature due to:

  • Chlorination Efficiency : Use of POCl₃ vs. PCl₅ affects conversion rates (65–92% yields reported).
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery (purity >95% vs. 85–90%).
  • Side Reactions : Over-chlorination or ring-opening byproducts (e.g., pyrrole-3-carboxylic acid derivatives) reduce yields.
    For reproducibility, optimized protocols recommend POCl₃ in refluxing acetonitrile with controlled stoichiometry (1:2.5 substrate:POCl₃) .

Q. How is computational chemistry applied to design derivatives of this compound?

Level: Advanced
Methodological Answer:
Step 1 : Molecular Docking (e.g., AutoDock Vina) predicts binding poses in kinase active sites. Key interactions include:

  • Hydrogen bonds between chlorine and hinge-region residues (e.g., Met793 in EGFR).
  • π-π stacking of the pyrrolo[3,2-d]pyrimidine core with hydrophobic pockets.
    Step 2 : QSAR Modeling correlates substituent properties (e.g., Hammett σ values) with IC₅₀ data.
    Step 3 : MD Simulations (GROMACS) assess stability of inhibitor-enzyme complexes over 100 ns trajectories.
    Validated derivatives show improved binding free energies (ΔG ≤ -9 kcal/mol) .

Q. What analytical techniques confirm the compound’s structural integrity?

Level: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR verify substitution patterns (e.g., ethyl group δH = 1.2–1.4 ppm; aromatic protons δH = 8.1–8.3 ppm).
  • HRMS : Exact mass (C₈H₇Cl₂N₃: 216.07 g/mol) confirms molecular formula .
  • XRD : Single-crystal diffraction resolves bond lengths (C-Cl = 1.73–1.75 Å) and dihedral angles (pyrrole-pyrimidine = 5.2°) .

Q. How does the compound’s stability vary under different storage conditions?

Level: Basic
Methodological Answer:

  • -20°C (Dry) : Stable for >2 years (HPLC purity >95%).
  • Room Temperature (RT) : Degrades by 8–12% over 6 months via hydrolysis (Cl → OH substitution).
  • Light Exposure : Accelerates decomposition (t₁/₂ = 14 days under UV vs. 180 days in dark).
    Recommended storage: Sealed vials under argon with desiccants .

Q. What strategies mitigate toxicity in preclinical studies of pyrrolo[3,2-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Metabolic Soft Spots : Introduce metabolically labile groups (e.g., ester moieties) to reduce systemic exposure.
  • Prodrug Design : Mask reactive chlorines with acetyl groups, hydrolyzed in vivo.
  • CYP450 Inhibition Screening : Use liver microsomes to identify metabolites (e.g., glutathione adducts).
  • In Vivo PK/PD : Optimize dosing regimens (e.g., 10 mg/kg QD in mice) to balance efficacy (tumor growth inhibition >70%) and safety (ALT/AST < 2× baseline) .

Properties

IUPAC Name

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEALJXAHAGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563389
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-82-8
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

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